

potential therapeutic applications of substituted 1,4-oxazepanes

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Compound of Interest

Compound Name: Methyl 1,4-oxazepane-2-carboxylate

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An In-depth Technical Guide to the Therapeutic Potential of Substituted 1,4-Oxazepanes

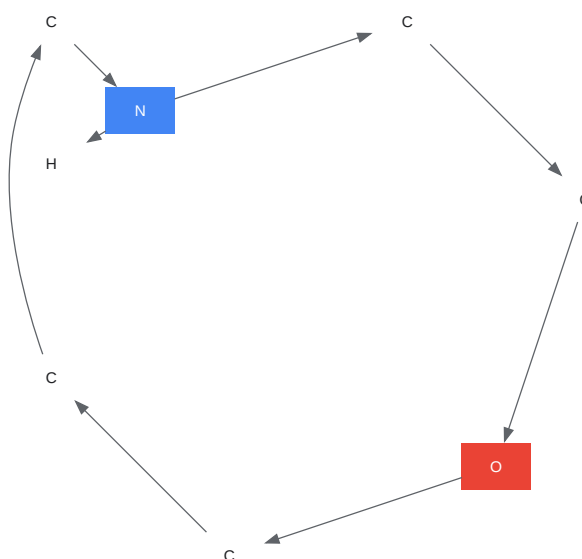
Executive Summary

The 1,4-oxazepane motif, a seven-membered saturated heterocycle, has steadily emerged from the periphery of medicinal chemistry to become recognized as a privileged scaffold.^[1] Its inherent three-dimensional structure, conformational flexibility, and synthetic tractability provide a unique framework for the design of novel therapeutics.^{[1][2]} This guide offers a comprehensive exploration of the 1,4-oxazepane core, synthesizing foundational chemistry with advanced therapeutic applications. We will dissect key synthetic methodologies, delve into its proven applications in central nervous system (CNS) disorders, oncology, and infectious diseases, and examine critical drug development considerations such as structure-activity relationships and pharmacokinetics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the untapped potential of this versatile heterocyclic system.

The 1,4-Oxazepane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-oxazepane ring is a seven-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4.^[2] Unlike flat, aromatic systems, the 1,4-oxazepane scaffold is non-planar and can adopt several low-energy conformations, with a

chair-like conformation often being the most energetically favorable.[2] This distinct three-dimensionality is a cornerstone of its "privileged" status. It allows for the precise spatial arrangement of substituents, enabling derivatives to interact with complex biological targets with high affinity and selectivity.[1] The presence of both a hydrogen-bond accepting ether oxygen and a basic, nucleophilic secondary amine nitrogen provides rich handles for chemical modification and molecular interactions, making it a valuable building block for creating diverse chemical libraries.[1][3]



Core Structure of 1,4-Oxazepane

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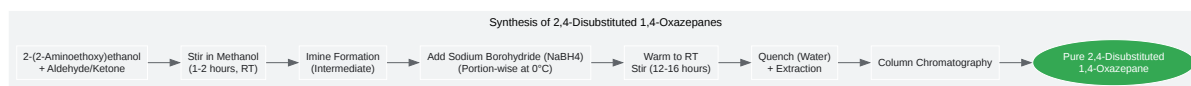
Core Structure of 1,4-Oxazepane

Synthetic Strategies for Building the 1,4-Oxazepane Core

The therapeutic exploration of any scaffold is fundamentally dependent on the availability of robust and flexible synthetic routes. A lack of reliable methods has historically hindered the widespread investigation of 1,4-oxazepanes.[4] However, recent advancements have provided scalable protocols, opening the door to extensive derivatization and library synthesis.[4]

Workflow: Synthesis via Reductive Amination

This workflow is particularly effective for generating 2,4-disubstituted 1,4-oxazepanes, which have shown promise as dopamine D4 receptor ligands.[1] The logic of this approach is a sequential, one-pot process that first forms an imine intermediate, which is then immediately reduced to the more stable amine, driving the reaction to completion.



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Workflow for Reductive Amination Synthesis

Experimental Protocol 1: Synthesis of 2,4-Disubstituted 1,4-Oxazepanes

This protocol is adapted from methodologies used to create libraries for screening against neurological targets.[1] The choice of sodium borohydride as the reducing agent is critical; it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the in situ-formed imine.

- **Reaction Setup:** To a solution of 2-(2-aminoethoxy)ethanol (1 equivalent) in a suitable solvent such as methanol, add the desired aldehyde or ketone (1.1 equivalents).
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
- **Reduction:** Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, controlling any effervescence.
- **Reaction Completion:** Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

- **Work-up:** Quench the reaction by slowly adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2,4-disubstituted 1,4-oxazepane.[1]

Experimental Protocol 2: Synthesis of the 4-Boc-1,4-oxazepan-6-one Core

This route is highly valuable as it produces a versatile intermediate.[5] The Boc (tert-butyloxycarbonyl) protecting group is stable under many reaction conditions but can be easily removed with acid, allowing for subsequent diversification at the nitrogen atom. This strategy of building a stable, protected core is a cornerstone of modern library synthesis.

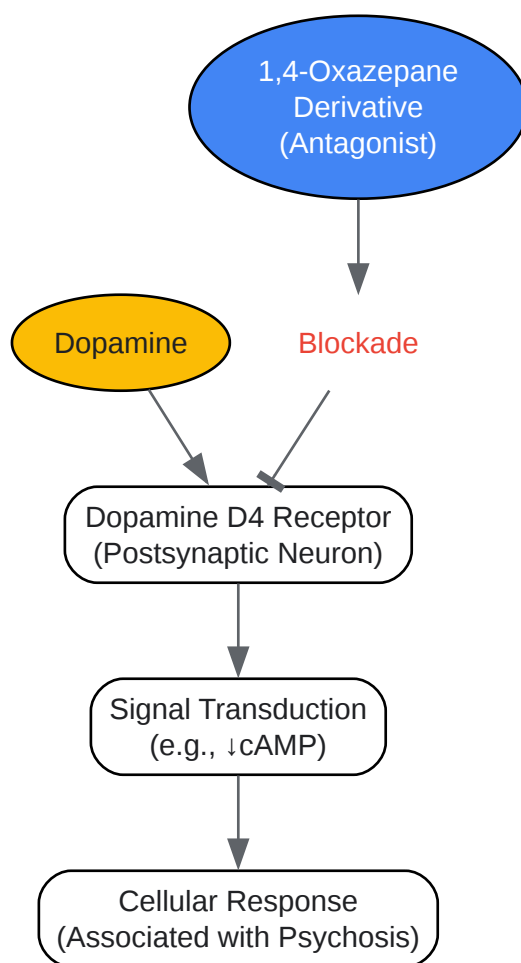
- **N-Boc Protection:** Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in a mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc_2O) (1.1 eq) and sodium bicarbonate (2.0 eq). Stir the mixture at room temperature for 12-24 hours. Remove the dioxane under reduced pressure and extract the aqueous layer with ethyl acetate. Dry and concentrate the organic layers to yield N-Boc-2-(2-hydroxyethoxy)ethylamine.[5]
- **Oxidation:** Dissolve the N-Boc protected alcohol from the previous step in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent such as Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The resulting product is the corresponding carboxylic acid after workup.
- **Cyclization:** Dissolve the carboxylic acid in a solvent such as DMF. Add a coupling agent like HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction at room temperature for 12-24 hours. Dilute, wash, dry, and concentrate the reaction mixture. Purify by column chromatography to obtain 4-Boc-1,4-oxazepan-6-one.[5]

Therapeutic Applications in Central Nervous System (CNS) Disorders

The conformational flexibility of the 1,4-oxazepane ring makes it an ideal scaffold for interacting with the complex topographies of CNS receptors.[1]

Targeting Dopamine D₄ Receptors for Schizophrenia

The dopamine D₄ receptor is a key target for atypical antipsychotics, as antagonism of this receptor is thought to contribute to therapeutic effects with a potentially lower incidence of extrapyramidal side effects.[1] 1,4-Oxazepane derivatives have been synthesized as potent and selective D₄ receptor ligands.[6] 3D-QSAR (Quantitative Structure-Activity Relationship) studies have revealed that the size of the oxazepane ring and the nature of substituents on attached aromatic rings are critical for high affinity.[6]



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Mechanism of 1,4-Oxazepane D₄ Antagonists

Compound Structure (Example)	Target Affinity (K _i)	Selectivity Profile
2,4-disubstituted 1,4-oxazepane	Low nanomolar range for D ₄	High selectivity over D ₂ receptors
Fused benzo[b][1][7]oxazepine	Sub-micromolar to nanomolar	Varies with substitution

Table 1: Representative data for 1,4-oxazepane derivatives as D₄ ligands. Affinity data is generalized from published studies.[\[1\]](#)[\[6\]](#)

Monoamine Reuptake Inhibition

Compounds that inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) are effective treatments for depression, anxiety, and other mood disorders.[\[8\]](#) Patent literature describes 1,4-oxazepane derivatives designed as triple reuptake inhibitors, aiming to provide a broad spectrum of efficacy. The oxazepane core serves as a central scaffold to correctly orient the pharmacophoric elements required for binding to the monoamine transporters.[\[8\]](#)

Anticonvulsant Activity

Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have demonstrated promising activity in preclinical models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. This suggests potential as broad-spectrum anticonvulsants.[\[1\]](#)

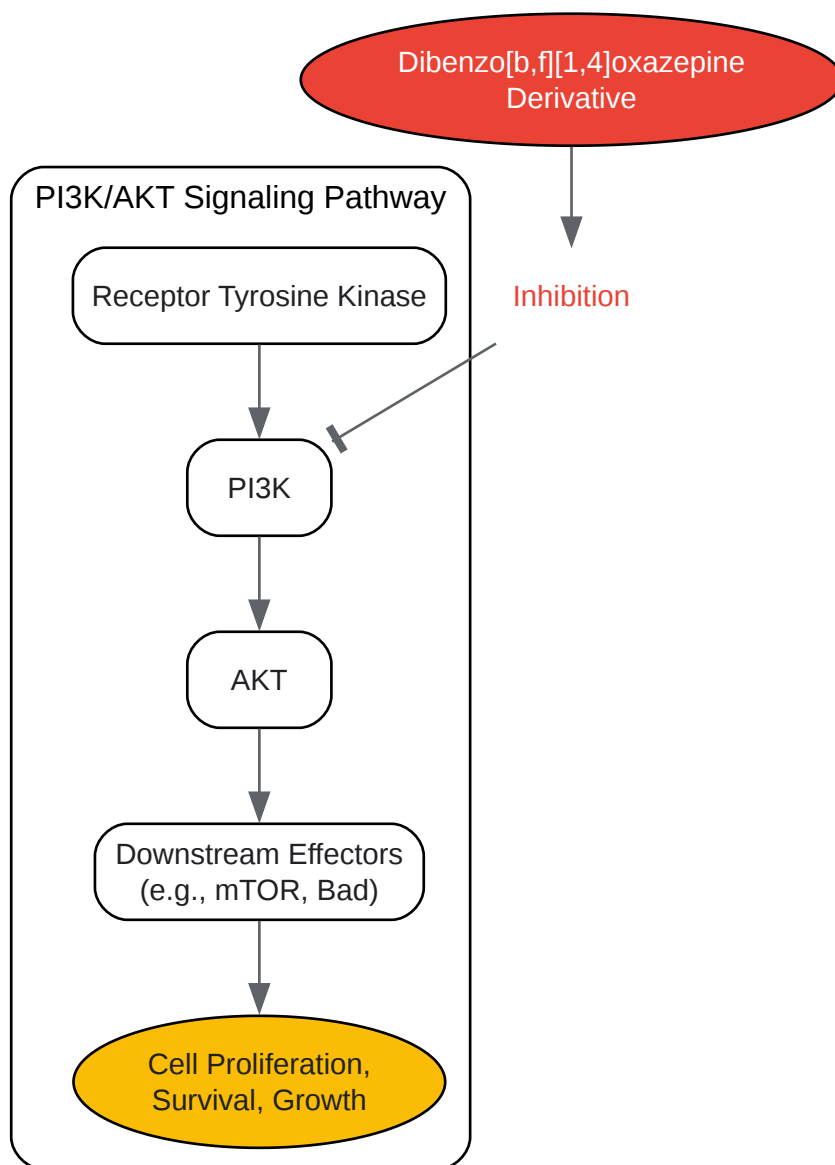
Applications in Oncology

The structural diversity of oxazepane derivatives has led to their investigation as anticancer agents, with several promising mechanisms of action identified.[\[9\]](#)

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth; its dysregulation is a hallmark of many cancers, including colorectal cancer (CRC).[\[10\]](#) A series of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][\[1\]](#)[\[7\]](#)oxazepines were identified as potent anti-tumor agents. The lead compound demonstrated superior antiproliferative activity

against SW620 colorectal cancer cells with an IC_{50} value of $0.86 \mu M$.^[10] Mechanistic studies confirmed that this compound exerts its anti-tumor activity by blocking the PI3K-AKT signaling pathway, leading to the induction of cell cycle arrest and apoptosis.^[10]



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Inhibition of the PI3K/AKT Pathway

TNIK Inhibition in Colorectal Cancer

The Traf2- and Nck-interacting protein kinase (TNIK) is a downstream effector in the Wnt/ β -catenin pathway and is considered a key therapeutic target for CRC.^[11] A series of 3,4-

dihydrobenzo[f][1,7]oxazepin-5(2H)-one derivatives were discovered as a new class of highly selective TNIK inhibitors. The most potent compound, 21k, exhibited an IC_{50} of 0.026 μ M for TNIK and displayed excellent selectivity against a panel of 406 other kinases.[11] This compound effectively suppressed CRC cell proliferation and migration in vitro and showed significant antitumor activity in a HCT116 xenograft mouse model, highlighting it as a promising lead for further development.[11]

Compound ID	TNIK IC_{50} (μ M)	Notes
21k	0.026 \pm 0.008	Excellent selectivity; effective in vivo.[11]
Lead Series	0.026 - 5.0+	SAR studies identified key structural requirements.[11]

Table 2: Potency of 3,4-dihydrobenzo[f][1,7]oxazepin-5(2H)-one derivatives as TNIK inhibitors. [11]

Antimicrobial Applications

The 1,4-oxazepane scaffold has also been incorporated into structures designed to combat microbial infections.

Sulfonamide Conjugates

Sulfonamides are a class of synthetic antimicrobials that function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[12] By disrupting this pathway, they prevent bacterial growth. The conjugation of a 1,4-oxazepane moiety to a sulfonamide represents a novel strategy for antimicrobial drug discovery. While specific data for a 1,4-oxazepane-6-sulfonamide is not yet published, the framework for its evaluation is well-established.[12]

Experimental Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a general method for determining the antimicrobial efficacy of novel compounds. The choice of the broth microdilution method is based on its efficiency and

standardization, allowing for high-throughput screening.

- **Preparation:** Prepare a stock solution of the test compound (e.g., 1,4-oxazepane-sulfonamide) in a suitable solvent like DMSO. Prepare a panel of bacterial strains (e.g., *E. coli*, *S. aureus*) grown to a standardized concentration (e.g., 5×10^5 CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).
- **Serial Dilution:** In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with CAMHB to achieve a range of desired concentrations.
- **Inoculation:** Inoculate each well with the standardized bacterial suspension. Include positive controls (bacteria only) and negative controls (broth only).
- **Incubation:** Incubate the plates at 35-37 °C for 16-20 hours.
- **Data Analysis:** The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[\[12\]](#)

Bacterial Strain	Example MIC (µg/mL)
Escherichia coli (Gram-negative)	16
Staphylococcus aureus (Gram-positive)	8

Table 3: Illustrative MIC data for a hypothetical 1,4-oxazepane-sulfonamide derivative. This data is for example purposes and is not experimental data for a specific compound.[\[12\]](#)

Key Considerations in Drug Development

Structure-Activity Relationship (SAR)

Systematic SAR studies are crucial for optimizing lead compounds. For the 1,4-oxazepane-based dopamine D₄ ligands, 3D-QSAR modeling has shown that steric bulk and electronic properties around the two benzene ring systems and the aliphatic amine of the oxazepane core are key determinants of affinity.[\[6\]](#) This provides a rational basis for further modification to enhance potency and selectivity.

Bioisosteric Replacement

Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a powerful tool in medicinal chemistry.[13] The 1,4-oxazepane ring can be considered a bioisostere of other common heterocycles like morpholine or 1,4-diazepane.[4] [14] This allows chemists to modulate physicochemical properties such as lipophilicity, metabolic stability, and polarity while potentially retaining the desired pharmacological activity. For example, replacing a 1,2,4-oxadiazole ring with a more polar 1,3,4-oxadiazole has been shown to improve pharmacokinetic properties, a strategy that could be applied to complex oxazepane derivatives.[15][16]

Pharmacokinetics (PK)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is critical for its success as a drug.[17] While extensive PK data for novel 1,4-oxazepanes is limited, insights can be drawn from structurally related drugs like oxcarbazepine.

Oxcarbazepine is rapidly metabolized in the liver via reduction to its active monohydroxy derivative (MHD).[18] This MHD is then primarily eliminated via glucuronidation.[18]

Researchers developing 1,4-oxazepane therapeutics must anticipate similar metabolic pathways (e.g., N-dealkylation, oxidation, conjugation) and design compounds with favorable PK profiles, such as appropriate half-life and oral bioavailability.[19][20]

Future Directions and Conclusion

The substituted 1,4-oxazepane scaffold has demonstrated significant therapeutic potential across multiple disease areas, most notably in CNS disorders and oncology. Its unique structural features make it a highly adaptable core for generating potent and selective modulators of complex biological targets.

The path forward requires a multi-pronged approach. First, the development of more efficient and stereoselective synthetic routes will be essential to fully explore the chemical space around this scaffold.[21] Second, a deeper investigation into the structure-activity relationships for targets beyond dopamine receptors is needed to guide rational drug design. Finally, promising lead compounds identified in in vitro and preclinical models must be advanced into more extensive in vivo efficacy and safety studies to validate their therapeutic potential. The evidence synthesized in this guide strongly supports the continued and expanded investigation of 1,4-oxazepanes as a rich source of next-generation therapeutics.

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